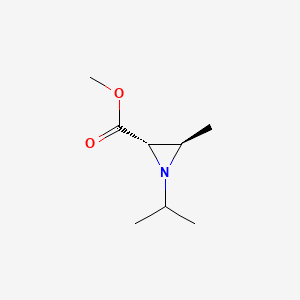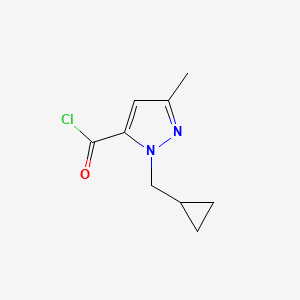
Acetylvardenafil
説明
Acetylvardenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally related to vardenafil, a well-known medication used to treat erectile dysfunction. This compound is characterized by the presence of an acetyl group attached to the vardenafil molecule, which may influence its pharmacological properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetylvardenafil typically involves the acetylation of vardenafil. The process begins with the preparation of vardenafil, which is achieved through a series of chemical reactions involving the cyclization of N-{1-[3-(2-ethoxy-5-(4-ethylpiperazin-1-yl)acetyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one} . The acetylation step involves the reaction of vardenafil with acetic anhydride in the presence of a catalyst such as pyridine, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反応の分析
Types of Reactions: Acetylvardenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially affecting its activity.
Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered pharmacological properties.
Substitution: Formation of substituted derivatives with potential changes in activity and selectivity.
科学的研究の応用
Acetylvardenafil has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of phosphodiesterase type 5 inhibitors and their analogs.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Explored for its potential therapeutic applications in treating erectile dysfunction and other conditions related to phosphodiesterase type 5 inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes.
作用機序
Acetylvardenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow . This mechanism is similar to that of vardenafil, but the presence of the acetyl group may influence its potency and duration of action.
類似化合物との比較
Vardenafil: The parent compound, used to treat erectile dysfunction.
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar therapeutic applications.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.
Uniqueness of Acetylvardenafil: this compound is unique due to the presence of the acetyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially enhance its selectivity, potency, and duration of action, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFUHSNIIXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858558 | |
| Record name | 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261351-28-3 | |
| Record name | Acetylvardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261351283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12CRG74917 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is Acetylvardenafil considered a potentially dangerous food adulterant?
A1: The paper highlights that this compound is a synthetic analogue of Vardenafil, a medication used to treat erectile dysfunction. Crucially, the safety of this compound and other similar compounds found in food products is unproven []. The presence of such substances in food poses a serious health risk as their effects on the human body are unknown, and consumers are unknowingly exposed.
Q2: What analytical techniques are useful for identifying this compound in food products?
A2: The research paper focuses on the importance of accurate identification and characterization of these illegal compounds. While not delving into specific techniques for this compound, it emphasizes the role of analytical methods in food safety, particularly for characterizing anti-impotence drug analogues like this compound []. This suggests that techniques commonly used for drug analysis, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), could be employed for this purpose.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)




![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)

